1H-Perfluorodecane
Overview
Description
It is characterized by its high molecular weight of 520.0814 g/mol and its unique structure, where all hydrogen atoms in the decane backbone are replaced by fluorine atoms, except for one hydrogen atom . This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their exceptional stability and resistance to degradation .
Mechanism of Action
Target of Action
1H-Perfluorodecane is a complex compound with a molecular formula of C10HF21 It has been used in the functionalization of carbon nanomaterials .
Mode of Action
The mode of action of this compound is primarily through its interaction with carbon-based materials. In one study, it was found that free radical addition of 1-iodo-1H,1H,2H,2H-perfluorododecane to ortho-dichlorobenzene suspensions of carbon nanomaterials was initiated by thermal decomposition of benzoyl peroxide . This suggests that this compound can interact with carbon nanomaterials to modify their properties.
Biochemical Pathways
Given its use in the functionalization of carbon nanomaterials , it may influence the properties and behaviors of these materials, potentially affecting various biochemical processes.
Result of Action
Its ability to functionalize carbon nanomaterials suggests that it may have significant effects on the properties and behaviors of these materials .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the functionalization of carbon nanomaterials with this compound is initiated by thermal decomposition of benzoyl peroxide , suggesting that temperature may play a role in its action.
Preparation Methods
1H-Perfluorodecane can be synthesized through various methods, including:
Electrospray Ionization: This method involves the ionization of perfluorinated compounds in a solvent, followed by their separation and detection using mass spectrometry.
Radical Addition: A one-pot reaction where perfluorinated alkyl iodides are added to multi-layered graphene or single-walled carbon nanotubes.
Industrial production methods often involve the use of liquid chromatography and tandem mass spectrometry (LC/MS/MS) to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1H-Perfluorodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Radical Reactions: The compound can participate in radical addition reactions, where radicals are added to the carbon-fluorine bonds.
Common reagents used in these reactions include benzoyl peroxide for radical initiation and various solvents like ortho-dichlorobenzene . Major products formed from these reactions include functionalized carbon materials such as perfluorodecyl-graphene .
Scientific Research Applications
1H-Perfluorodecane has a wide range of applications in scientific research, including:
Environmental Science: Used in the study of PFAS contamination and bioaccumulation due to its persistence in the environment.
Analytical Chemistry: Employed in electrospray ionization mass spectrometry to understand the behavior of PFAS compounds.
Material Science: Utilized in the functionalization of graphene and carbon nanotubes to enhance their dispersibility and stability.
Comparison with Similar Compounds
1H-Perfluorodecane is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluorooctanoic Acid (PFOA): Known for its use in non-stick cookware and its environmental persistence.
Perfluorooctanesulfonic Acid (PFOS): Widely used in firefighting foams and stain repellents.
Perfluorodecanoic Acid (PFDA): Similar in structure but with different functional groups and applications.
These compounds share the characteristic stability and resistance to degradation due to the presence of multiple carbon-fluorine bonds .
Conclusion
This compound is a significant compound in the field of per- and polyfluoroalkyl substances, with diverse applications in environmental science, analytical chemistry, and material science. Its unique properties and stability make it a valuable subject of study for understanding the behavior and impact of PFAS compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMEFYRPYNWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190951 | |
Record name | 1-H-Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-97-3 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-H-Perflurodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-H-Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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